molecular formula C8H5NO3 B1341959 1,3-Benzoxazole-7-carboxylic acid CAS No. 208772-24-1

1,3-Benzoxazole-7-carboxylic acid

Cat. No.: B1341959
CAS No.: 208772-24-1
M. Wt: 163.13 g/mol
InChI Key: JHTQTAYWCUAENJ-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 7th position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Safety and Hazards

The safety information for 1,3-Benzoxazole-7-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Future Directions

Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of 1,3-Benzoxazole-7-carboxylic acid and its derivatives could be focused on exploring their potential in drug discovery and development.

Biochemical Analysis

Biochemical Properties

1,3-Benzoxazole-7-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to target enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in critical cellular processes like DNA replication, transcription, and chromatin remodeling . The interactions between this compound and these enzymes often involve non-covalent interactions such as hydrogen bonding and π-π stacking, which stabilize the enzyme-inhibitor complex and modulate enzyme activity.

Cellular Effects

This compound exerts a range of effects on various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of cyclooxygenases and cholinesterases, leading to reduced inflammation and modulation of neurotransmitter levels . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, thereby disrupting cellular homeostasis and promoting cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes such as DNA topoisomerases and histone deacetylases, inhibiting their catalytic activity and preventing the progression of cellular processes like DNA replication and transcription . Furthermore, this compound can modulate gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under ambient conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation may occur under harsh conditions. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while higher doses lead to increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound to enhance its solubility and facilitate its excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its localization to specific cellular compartments and influence its accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with nuclear enzymes and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can be visualized using techniques such as fluorescence microscopy and subcellular fractionation.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole-7-carboxylic acid derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQTAYWCUAENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593050
Record name 1,3-Benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-24-1
Record name 7-Benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208772-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 0.21 g (1.18 mmol) of methyl-7-benzoxazole carboxylate in 6 mL of CH3OH at 0° C. was added 2.9 mL of a 1N solution of KOH in water and the reaction mixture was stirred at rt for 1 h. The reaction mixture was partitioned between water and CH2Cl2. The aqueous fraction was made acidic with 1N HCl solution and extracted with CH2Cl2. The organic fraction was dried over Na2SO4, filtered and the filtrate was concentrated to give 0.17 g of the title compound as a yellow solid.
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0.21 g
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6 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (12.5 mmol) in trimethyl orthoformate (19.2 mL) is heated to reflux for 20 h and concentrated in vacuo. The residue is washed three times with hot MeOH, the filtrates are combined and the solvent is removed in vacuo to give the desired product which is used without further purification. 1H-NMR (DMSO-d6): δ=13.4 (bs, 1H); 8.87 (s, 1H); 8.08 (d, J=8.0 Hz, 1H); 7.96 (d, J=7.5 Hz, 1H); 7.52 (t, J=7.9 Hz, 1H).
Quantity
12.5 mmol
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19.2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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